3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a pyrrolidine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which is then functionalized with a pyridine group. The cyano group is introduced through a nucleophilic substitution reaction, and the benzamide moiety is formed via an amide coupling reaction. The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-substituted amide structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are used in similar medicinal chemistry applications.
Uniqueness
3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is unique due to the presence of the cyano group and the specific arrangement of the pyrrolidine and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyano-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-13-4-3-5-14(10-13)17(22)20-15-7-9-21(12-15)16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUZCNQJQTBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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